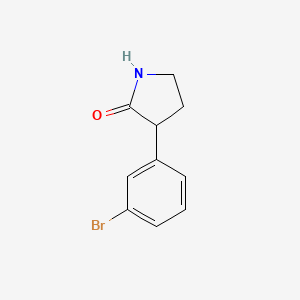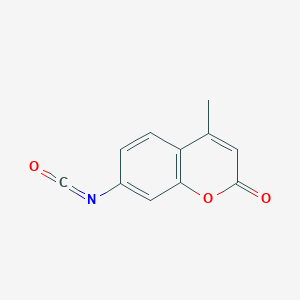
7-isocyanato-4-methyl-2H-chromen-2-one
Übersicht
Beschreibung
7-isocyanato-4-methyl-2H-chromen-2-one is a chemical compound with the molecular formula C11H7NO3 . It has a molecular weight of 201.18 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 7-isocyanato-4-methyl-2H-chromen-2-one is 1S/C11H7NO3/c1-7-4-11(14)15-10-5-8(12-6-13)2-3-9(7)10/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
7-isocyanato-4-methyl-2H-chromen-2-one has a molecular weight of 201.18 . It should be stored in an inert atmosphere and under -20°C . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
The synthesis of derivatives related to 7-isocyanato-4-methyl-2H-chromen-2-one has been explored for their biological activities. For instance, Khan et al. (2003) synthesized derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one, demonstrating significant cytotoxic and bactericidal activities among the series. Similarly, Soman and Thaker (2013) synthesized tetracyclic azanaphthalen-8-ones from 3-bromo-4-methyl benzo[h]-chromen-2-one, showing good antimicrobial results (Khan et al., 2003); (Soman & Thaker, 2013).
Antimicrobial and Antitumor Applications
Research has also focused on the antimicrobial and antitumor potential of compounds synthesized from 7-isocyanato-4-methyl-2H-chromen-2-one. Zghab et al. (2017) discussed the synthesis of novel isoxazoline chromene derivatives exhibiting antibacterial and anticoagulant activities, which demonstrates the versatility of chromene derivatives in medicinal chemistry. Stevens et al. (1984) studied the antitumor properties of imidazotetrazines synthesized from isocyanates, indicating the potential of isocyanate derivatives in cancer treatment (Zghab et al., 2017); (Stevens et al., 1984).
Chemical Synthesis and Photophysical Investigation
Further applications include the synthesis of chromen-2-one derivatives for photophysical studies. Ranjith et al. (2010) investigated the fluorescence behavior of substituted coumarin derivatives, revealing the effect of substituents on the photophysical properties of these compounds. This type of research can lead to the development of new materials for optical applications (Ranjith et al., 2010).
Eigenschaften
IUPAC Name |
7-isocyanato-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c1-7-4-11(14)15-10-5-8(12-6-13)2-3-9(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEHPUBNERNXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isocyanato-4-methyl-2H-chromen-2-one | |
CAS RN |
139374-47-3 | |
| Record name | 7-isocyanato-4-methyl-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

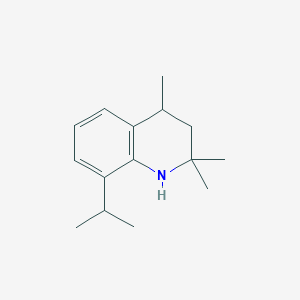
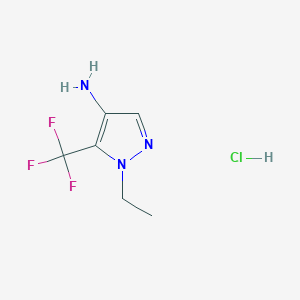
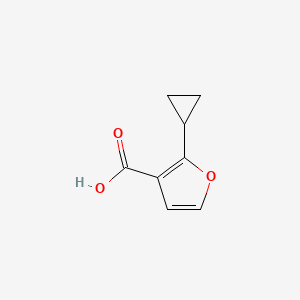
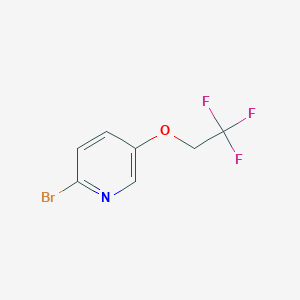
copper(I)](/img/structure/B1528346.png)

![2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528348.png)

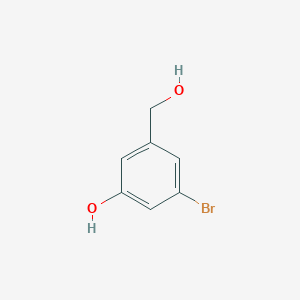

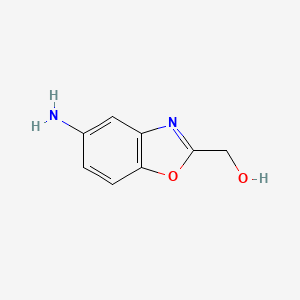

![O-[2-(propan-2-yloxy)ethyl]hydroxylamine](/img/structure/B1528357.png)
